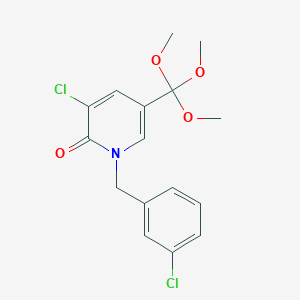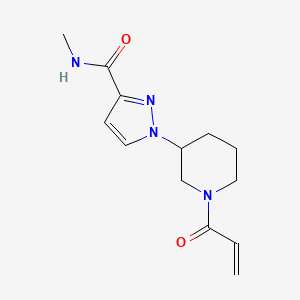
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazole ring. This compound has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Regioselective Synthesis of Imidazole Derivatives : Bellina et al. (2008) developed a method for the highly regioselective synthesis of 1-methyl-1H-imidazoles, including cytotoxic derivatives. This involves a three-step procedure starting with the Pd-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Electron-Releasing and Electron-Attracting Properties : Barlin (1967) studied the kinetics of reactions involving various bromo-N-methyl-imidazoles, providing insights into their reactivity and electronic properties (Barlin, 1967).
Bromination Reactions : Lobana, Sultana, and Butcher (2011) described a method for converting 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, highlighting a Sandmeyer type reaction (Lobana, Sultana, & Butcher, 2011).
Crystal Structure Analysis : Ribeiro Morais et al. (2012) conducted X-ray diffraction studies on N-methylated benzimidazole compounds, including a derivative of 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole, to elucidate their structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Application in Synthesis of Nilotinib : Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, using 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole (Cong-zhan, 2009).
Water Oxidation Catalysis : Wang et al. (2012) studied ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. This research highlights the use of 5-bromo-N-methylimidazole in developing catalysts with high turnover frequencies (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).
Synthesis of Highly Substituted Imidazoles : Shaterian and Ranjbar (2011) utilized N-methyl-2-pyrrolidonium hydrogen sulfate as a catalyst for the synthesis of substituted imidazoles, demonstrating an environmentally friendly approach (Shaterian & Ranjbar, 2011).
Functionalization of Imidazole Derivatives : Collman, Zhong, and Boulatov (2000) presented efficient methods for the preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates (Collman, Zhong, & Boulatov, 2000).
Radical Intermediates in Reduction Reactions : Bowman and Taylor (1990) explored the generation of imidazol-5-yl radicals as reactive intermediates in reduction reactions, providing insights into the reactivity of these compounds (Bowman & Taylor, 1990).
Propiedades
IUPAC Name |
5-bromo-1-methyl-2-(trifluoromethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBQAWMQVQEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | |
CAS RN |
1368148-07-5 |
Source


|
| Record name | 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)


![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)

![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2436978.png)


![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)


![6-(4-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2436990.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2436991.png)